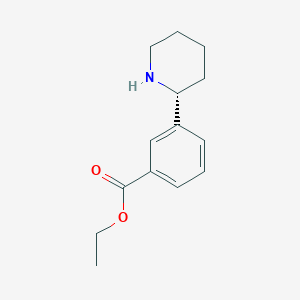
(R)-Ethyl 3-(piperidin-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Ethyl 3-(piperidin-2-yl)benzoate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring attached to a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 3-(piperidin-2-yl)benzoate typically involves the esterification of 3-(piperidin-2-yl)benzoic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-Ethyl 3-(piperidin-2-yl)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
®-Ethyl 3-(piperidin-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted benzoate esters.
Aplicaciones Científicas De Investigación
®-Ethyl 3-(piperidin-2-yl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-Ethyl 3-(piperidin-2-yl)benzoate involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The benzoate ester moiety may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-(piperidin-2-yl)benzoate: The racemic mixture of the compound.
Methyl 3-(piperidin-2-yl)benzoate: A similar compound with a methyl ester instead of an ethyl ester.
3-(Piperidin-2-yl)benzoic acid: The parent acid of the ester.
Uniqueness
®-Ethyl 3-(piperidin-2-yl)benzoate is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of the ethyl ester group also differentiates it from other similar compounds, potentially affecting its physical and chemical properties.
Propiedades
Fórmula molecular |
C14H19NO2 |
|---|---|
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
ethyl 3-[(2R)-piperidin-2-yl]benzoate |
InChI |
InChI=1S/C14H19NO2/c1-2-17-14(16)12-7-5-6-11(10-12)13-8-3-4-9-15-13/h5-7,10,13,15H,2-4,8-9H2,1H3/t13-/m1/s1 |
Clave InChI |
QLZXNFLQSKFWQL-CYBMUJFWSA-N |
SMILES isomérico |
CCOC(=O)C1=CC=CC(=C1)[C@H]2CCCCN2 |
SMILES canónico |
CCOC(=O)C1=CC=CC(=C1)C2CCCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



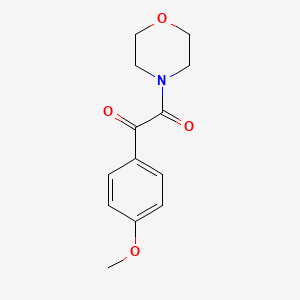

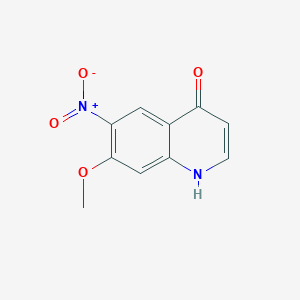
![(6R,6aR,7R,13S,14R,16R)-5-(Acetyloxy)-6,6a,7,13,14,16-hexahydro-8-hydroxy-9-methoxy-4,10,23-trimethyl-19,20-dioxo-6,16-(epithiopropanoxymethano)-7,13-imino-12H-1,3-dioxolo[7,8]isoquino[3,2-b][3]benzazocine-14-carbonitrile](/img/structure/B12842935.png)
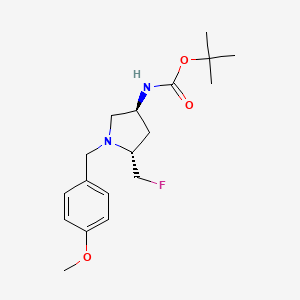



![Acetamide,N-(cyclohexylmethyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12842958.png)
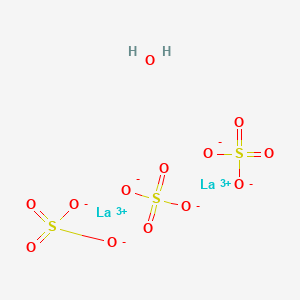

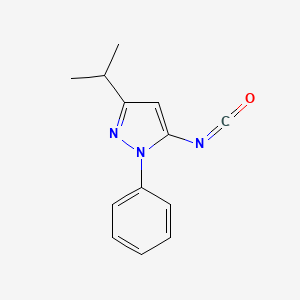
![1-(Pyrido[2,3-b]pyrazin-6-yl)ethan-1-one](/img/structure/B12842982.png)
